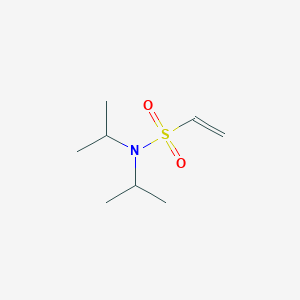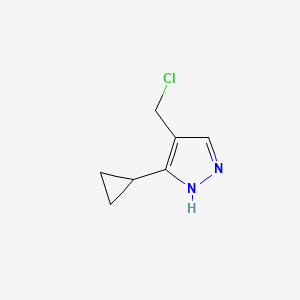![molecular formula C12H14O3 B1490693 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde CAS No. 1520556-11-9](/img/structure/B1490693.png)
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
Descripción general
Descripción
3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde, also known as DMDBC, is a compound commonly used in scientific research. It is a versatile organic compound that has been found to have a wide range of applications in the fields of synthetic chemistry, biochemical research, and pharmacology. DMDBC is a highly reactive compound, which makes it a valuable tool for scientists to use in their experiments.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agent Synthesis
This compound has been utilized in the synthesis of novel therapeutic agents, particularly in the development of anticancer drugs. Its structure serves as a scaffold for creating benzodiazepine derivatives, which have shown potential in inhibiting cancer cell growth .
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, it acts as a versatile building block for constructing complex heterocyclic compounds. Its reactivity enables the formation of various oxazine and thiazine derivatives, which are valuable intermediates in synthesizing pharmaceuticals .
Materials Science: Organic Semiconductor Fabrication
The compound’s unique structure is beneficial in the field of materials science, particularly in creating organic semiconductors. It contributes to the development of organic light-emitting diode (OLED) materials and organic solar cell components .
Analytical Chemistry: Chromatography and Spectroscopy
Due to its well-defined crystalline structure and purity, this compound is suitable for use in analytical techniques such as chromatography and spectroscopy. It can serve as a standard for calibrating instruments and validating analytical methods .
Environmental Science: Dye-Sensitized Solar Cells
Its derivatives have been explored as counter electrodes in dye-sensitized solar cells (DSSCs), contributing to renewable energy research. The compound’s stability and electronic properties make it an excellent candidate for enhancing the efficiency of DSSCs .
High-Throughput Screening: Drug Discovery
The compound’s framework is used in high-throughput screening processes to identify potential drug candidates. Its modifiable structure allows for rapid synthesis of diverse analogs, accelerating the drug discovery process .
Propiedades
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-14-10-4-3-9(6-13)5-11(10)15-8-12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZYZCAEQAXLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)C=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)


![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)
![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)





